
S-(4,6-dimethyl-2-pyrimidinyl) 2-bromobenzenecarbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4,6-dimethyl-2-pyrimidinyl) 2-bromobenzenecarbothioate, also known as pyrimethanil, is a widely used fungicide in agriculture. It belongs to the class of anilinopyrimidine fungicides and has a broad spectrum of activity against various fungal pathogens. Pyrimethanil has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
Pyrimethanil works by inhibiting the activity of the succinate dehydrogenase enzyme in the fungal respiratory chain. This leads to the disruption of energy production in the fungal cells, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Pyrimethanil has been shown to cause oxidative stress in fungal cells, leading to the accumulation of reactive oxygen species and lipid peroxidation. It also affects the expression of genes involved in stress response and cell wall biosynthesis in fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrimethanil is a widely used fungicide in agriculture, making it readily available for laboratory experiments. It has a broad spectrum of activity against various fungal pathogens, making it useful for studying the efficacy of antifungal agents. However, its use in laboratory experiments may be limited by its potential toxicity to non-target organisms and the environment.
Orientations Futures
Pyrimethanil has the potential to be used in combination with other antifungal agents to improve efficacy and reduce the risk of resistance development. It could also be used in the development of new antifungal agents with improved properties. Further research is needed to understand the molecular mechanisms underlying its antifungal activity and to explore its potential use in other areas, such as medicine and biotechnology.
In conclusion, S-(4,6-dimethyl-2-pyrimidinyl) 2-bromobenzenecarbothioate is a widely used fungicide with a broad spectrum of activity against various fungal pathogens. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential applications and to develop new antifungal agents with improved properties.
Méthodes De Synthèse
Pyrimethanil can be synthesized by reacting 2-bromobenzenecarbothioic acid with 4,6-dimethyl-2-pyrimidinamine in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain S-(4,6-dimethyl-2-pyrimidinyl) 2-bromobenzenecarbothioate with high purity.
Applications De Recherche Scientifique
Pyrimethanil has been used in scientific research to study its antifungal activity against various fungal pathogens. It has been shown to be effective against a wide range of fungi, including Botrytis cinerea, Alternaria solani, and Rhizoctonia solani. Pyrimethanil has also been studied for its potential use in controlling postharvest diseases in fruits and vegetables.
Propriétés
IUPAC Name |
S-(4,6-dimethylpyrimidin-2-yl) 2-bromobenzenecarbothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2OS/c1-8-7-9(2)16-13(15-8)18-12(17)10-5-3-4-6-11(10)14/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDRWIXYPJODQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(=O)C2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)benzamide](/img/structure/B5885107.png)
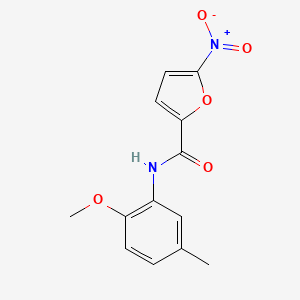
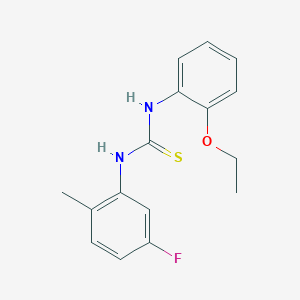
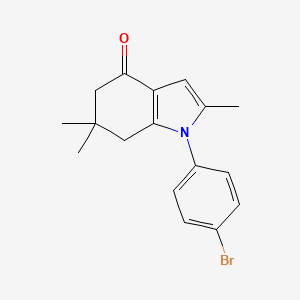
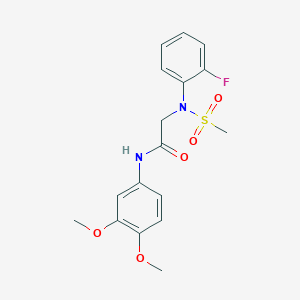
![N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide](/img/structure/B5885124.png)
![2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}ethanol](/img/structure/B5885144.png)


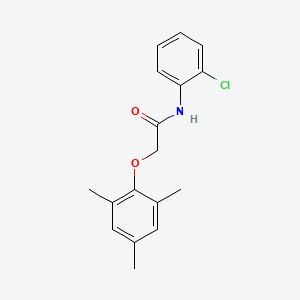
![4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde oxime](/img/structure/B5885178.png)

